2,2'-Dithiobis(5-nitropyridine)

Catalog No.
S578239
CAS No.
2127-10-8
M.F
C10H6N4O4S2
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(5-nitropyridine)

CAS Number

2127-10-8

Product Name

2,2'-Dithiobis(5-nitropyridine)

IUPAC Name

5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine

Molecular Formula

C10H6N4O4S2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H

InChI Key

ROUFCTKIILEETD-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]

Synonyms

2,2'-dithio-bis(5-nitropyridine), 2,2'-dithiobis(5-nitropyridine), 2,2-DNP, DTBNP

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]

Cysteine-Activating Reagent:

DTNP finds application as a tool to activate cysteine residues in proteins. Disulfide bonds play a crucial role in protein structure and function. DTNP cleaves these bonds, converting the disulfide group (-S-S-) of cysteine to a free sulfhydryl group (-SH). This allows researchers to study the impact of activated cysteine on protein structure, function, and interactions with other molecules. A study published in the Journal of Biological Chemistry demonstrates the use of DTNP to activate cysteine residues in G protein-coupled receptors, enabling further investigation of their NMR properties [].

Deprotecting Agent for Selenocysteine-Containing Peptides:

DTNP's ability to cleave disulfide bonds extends to selenocysteine, a rare amino acid containing selenium instead of sulfur. This property makes DTNP valuable in deprotection assays for peptides containing selenocysteine. By cleaving the selenocysteine's disulfide bond with its protecting group, DTNP facilitates the analysis and manipulation of these unique peptides [].

2,2'-Dithiobis(5-nitropyridine) is a chemical compound with the molecular formula C10H8N2O4S2. It is characterized by the presence of two 5-nitropyridine groups linked by a disulfide bond. This compound is primarily utilized as a reagent in biochemical applications, particularly for the selective detection of thiols and the formation of disulfide bonds in peptides and proteins. The presence of the nitro group enhances the acidity of the corresponding thiol, making it a more effective leaving group compared to other similar compounds .

DTNP's mechanism of action relies on its ability to undergo thiol-disulfide exchange with cysteine residues. The electron-withdrawing nitro groups in DTNP make the disulfide bond more susceptible to nucleophilic attack by the thiol group of cysteine. This leads to the cleavage of the protecting group from the cysteine and the formation of a new disulfide bond with DTNP.

DTNP can be a respiratory irritant and may cause skin and eye irritation upon contact []. It is recommended to handle DTNP with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

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  • Formation of Disulfides: It facilitates the formation of unsymmetrical disulfide bonds at acidic pH, which is advantageous for synthesizing heterodimeric peptides .
  • Deprotection Reactions: This compound has been shown to effectively deprotect cysteine residues in peptides under mild conditions, making it a valuable tool in peptide synthesis .
  • The biological activity of 2,2'-dithiobis(5-nitropyridine) is primarily linked to its role in peptide chemistry. It acts as a selective reagent for thiols, allowing for the manipulation of cysteine residues in proteins and peptides. This selectivity is crucial for studying protein structure and function, particularly in the context of disulfide bond formation and stability. The compound's ability to form disulfides under mild conditions enhances its utility in biological systems where harsh conditions may lead to protein denaturation .

    The synthesis of 2,2'-dithiobis(5-nitropyridine) typically involves the following steps:

    • Starting Materials: The synthesis begins with 5-nitropyridine and a suitable thiol.
    • Formation of Disulfide Linkage: The reaction is conducted under controlled conditions, often in an acidic medium (e.g., acetic acid), to facilitate the formation of the disulfide bond.
    • Purification: The resulting compound is purified through standard methods such as chromatography to achieve high purity levels suitable for further applications .

    2,2'-Dithiobis(5-nitropyridine) has several applications in both research and industrial settings:

    • Peptide Synthesis: It is widely used for the synthesis of peptides with specific disulfide linkages, which are crucial for maintaining structural integrity in proteins .
    • Detection of Thiols: The compound serves as a reagent for detecting thiol-containing compounds, which are important in various biochemical processes.
    • Redox Probing: It can be utilized as a redox probe to study various biological systems, including ion channels and enzyme activities .

    Interaction studies involving 2,2'-dithiobis(5-nitropyridine) focus on its ability to form stable complexes with thiols and other nucleophiles. These studies are essential for understanding how this compound can influence biological pathways through its interactions with cysteine residues in proteins. Its mild reaction conditions allow researchers to explore these interactions without causing significant alterations to protein structure or function .

    Several compounds share similarities with 2,2'-dithiobis(5-nitropyridine), particularly those containing disulfide bonds or nitro-substituted pyridines. Here are some notable examples:

    Compound NameStructure/PropertiesUnique Features
    5-NitropyridineContains a single nitro group; used in various synthesesSimpler structure; lacks disulfide functionality
    Dithiobis(succinimidyl propionate)A crosslinker used for protein conjugationMore reactive towards amines than thiols
    2,2'-Dithiobis(benzoic acid)Similar dithiol structure; used in peptide synthesisLess specificity towards thiols compared to DTNP

    The uniqueness of 2,2'-dithiobis(5-nitropyridine) lies in its dual functionality as both a detecting agent and a reagent that facilitates disulfide bond formation under mild conditions, making it particularly valuable in peptide chemistry and biochemistry .

    XLogP3

    2.2

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    2127-10-8

    Wikipedia

    2,2'-Dithiobis(5-nitropyridine)

    Dates

    Modify: 2023-08-15
    Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology
    Chatterjee et al. Disulfide-directed histone ubiquitylation reveals plasticity in hDot1L activation. Nature Chemical Biology, doi: 10.1038/nchembio.315, published online 7 March 2010 http://www.nature.com/naturechemicalbiology

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